molecular formula C13H15F3O2 B7992161 3'-n-Pentoxy-2,2,2-trifluoroacetophenone

3'-n-Pentoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7992161
M. Wt: 260.25 g/mol
InChI Key: LRIICTZTWBZVDO-UHFFFAOYSA-N
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Description

3'-n-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group at the 2-position and an n-pentoxy (C₅H₁₁O) substituent at the 3'-position of the acetophenone backbone. This compound is notable for its electron-withdrawing trifluoromethyl group, which enhances stability and reactivity in organic synthesis. Its applications historically included roles in pharmaceuticals, agrochemicals, and advanced materials due to its hydrophobic and electron-deficient aromatic system .

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O2/c1-2-3-4-8-18-11-7-5-6-10(9-11)12(17)13(14,15)16/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIICTZTWBZVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-n-Pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 2,2,2-trifluoroacetophenone with n-pentanol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3’-n-Pentoxy-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the pentoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetic acid derivatives, while reduction may produce trifluoroethanol derivatives.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3'-n-Pentoxy-2,2,2-trifluoroacetophenone serves as a versatile building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it suitable for synthesizing more complex organic molecules. The presence of the pentoxy group allows for further functionalization and modification in synthetic pathways.

2. Biological Studies

The compound is being investigated for its potential biological activities:

  • Enzyme Interactions : Its structural similarity to biologically active molecules makes it a candidate for studying enzyme interactions and metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below:
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20
  • Anticancer Activity : In vitro studies have shown that this compound induces apoptosis in breast cancer cells with an IC50 value of approximately 25 µM.

3. Pharmaceutical Applications

Due to its unique structure, 3'-n-Pentoxy-2,2,2-trifluoroacetophenone is being explored as a pharmaceutical intermediate. It may contribute to the development of drugs with improved pharmacokinetic properties, enhancing their efficacy and safety profiles.

Industrial Applications

In industry, this compound is utilized in the development of specialty chemicals and materials. Its unique properties allow for enhanced stability and performance in polymers and coatings. The trifluoromethyl group contributes to increased thermal stability and chemical resistance.

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team conducted a study on the antimicrobial efficacy of various trifluoromethyl ketones, including 3'-n-Pentoxy-2,2,2-trifluoroacetophenone. The results indicated significant inhibitory effects against resistant bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another study focused on the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The findings demonstrated that treatment with 3'-n-Pentoxy-2,2,2-trifluoroacetophenone led to significant cell death compared to untreated controls, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3’-n-Pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3'-n-Pentoxy-2,2,2-trifluoroacetophenone, highlighting differences in substituents, physical properties, and applications:

Compound Name Substituents CAS Number Molecular Weight Availability Key Applications
3'-n-Pentoxy-2,2,2-trifluoroacetophenone 3'-n-pentoxy, 2-CF₃ Discontinued 262.25* Discontinued (CymitQuimica) Pharmaceuticals, agrochemicals
4-N-Pentyl-2,2,2-trifluoroacetophenone 4-n-pentyl, 2-CF₃ 886369-31-9 230.23 Active (global suppliers) Organic synthesis intermediates, market demand
3'-iso-Propoxy-2,2,2-trifluoroacetophenone 3'-iso-propoxy, 2-CF₃ 286017-70-7 232.20 Temporarily out of stock Specialty chemicals, photoresist materials
4'-N-Butyl-2,2,2-trifluoroacetophenone 4-n-butyl, 2-CF₃ 40739-44-4 230.23 Available (LookChem) Carbonate ionophores, sensor technologies
3',5'-Dichloro-2,2,2-trifluoroacetophenone 3',5'-Cl, 2-CF₃ 130336-16-2 247.02 Active (specialty suppliers) Pesticide intermediates, electrophilic reactions

Notes:

  • Substituent Effects: Alkoxy vs. Electron-Withdrawing Groups: Chloro substituents (e.g., in 3',5'-dichloro analog) enhance electrophilic substitution resistance, whereas trifluoromethyl groups stabilize intermediates in nucleophilic reactions .
  • Market Trends: 4-N-Pentyl-2,2,2-trifluoroacetophenone remains commercially active, with regional markets in Europe, Asia, and North America .
  • Synthetic Utility : The iso-propoxy derivative (3'-iso-Propoxy) demonstrates steric hindrance effects, slowing reaction kinetics in coupling reactions compared to linear alkoxy chains .

Biological Activity

3'-n-Pentoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound that has garnered interest for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound 3'-n-Pentoxy-2,2,2-trifluoroacetophenone features a trifluoromethyl group and a pentoxy substituent attached to an acetophenone core. Its molecular formula is C14H17F3O2C_{14}H_{17}F_3O_2. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate interactions with biological membranes and proteins.

The biological activity of 3'-n-Pentoxy-2,2,2-trifluoroacetophenone is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group can increase the compound's reactivity and stability, while the ketone functionality allows for hydrogen bonding with target molecules. This interaction can modulate enzyme activities and influence cellular pathways.

1. Enzyme Inhibition

Research indicates that derivatives of trifluoroacetophenones exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE). For example, studies on related compounds have shown competitive inhibition patterns, suggesting potential applications in neurodegenerative diseases where AChE modulation is beneficial .

2. Anti-inflammatory Properties

Compounds structurally similar to 3'-n-Pentoxy-2,2,2-trifluoroacetophenone have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Anticancer Activity

Preliminary studies suggest that trifluoroacetophenone derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved remain under investigation but could involve modulation of signaling pathways associated with cell proliferation and survival.

Case Study 1: Inhibition of Acetylcholinesterase

In a kinetic study involving a related compound, it was found that the inhibition of human AChE was characterized by a slow onset before reaching a steady state. This suggests that compounds like 3'-n-Pentoxy-2,2,2-trifluoroacetophenone might share similar inhibitory profiles .

Case Study 2: Anti-inflammatory Effects

A study evaluating the anti-inflammatory potential of various acetophenone derivatives found that certain compounds significantly reduced inflammation markers in vitro. This highlights the therapeutic potential of 3'-n-Pentoxy-2,2,2-trifluoroacetophenone in inflammatory diseases .

Data Table: Biological Activities Overview

Biological Activity Mechanism References
Enzyme Inhibition (AChE)Competitive inhibition
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

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